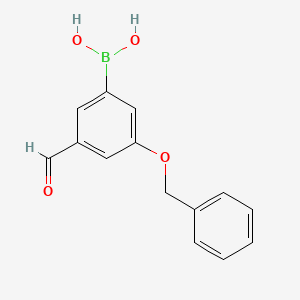
(3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Formation of the corresponding arylborane under reducing conditions.
Substitution: Nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include phenols, arylboranes, and halogenated derivatives, which are useful intermediates in further synthetic applications .
Scientific Research Applications
Chemistry
In organic chemistry, (3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. This compound has shown promise in inhibiting proteases and other enzymes, making it a candidate for drug development .
Industry
Industrially, this compound is used in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which (3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid moiety interacts with the active site of the enzyme, blocking its activity. This interaction is often reversible, allowing for fine-tuning of the inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- tert-Butylphenylboronic acid
Uniqueness
Compared to similar compounds, (3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid offers a unique combination of steric hindrance and electronic properties. The tert-butyl group provides steric bulk, enhancing selectivity in reactions, while the methoxymethoxy group offers electron-donating effects, stabilizing intermediates and transition states.
Properties
IUPAC Name |
[3-tert-butyl-4-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4/c1-12(2,3)10-7-9(13(14)15)5-6-11(10)17-8-16-4/h5-7,14-15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQSLNQQTIEHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCOC)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-4-YL]boronic acid](/img/structure/B8206418.png)



![(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid](/img/structure/B8206456.png)



![[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B8206479.png)
![[3-Fluoro-4-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid](/img/structure/B8206481.png)


![[2-Methyl-5-(phenylmethoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B8206502.png)
